

A Comparative Spectral Analysis of 2-Fluoro-4-methylphenylacetonitrile and Its Isomers

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Compound of Interest

Compound Name: 2-Fluoro-4-methylphenylacetonitrile

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This guide provides a detailed spectral comparison of **2-Fluoro-4-methylphenylacetonitrile** and its positional isomers. Understanding the distinct spectral characteristics of these closely related compounds is crucial for unambiguous identification, quality control, and structure-activity relationship studies in medicinal chemistry and materials science. This document presents available experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these isomers.

Isomeric Structures

The isomers under consideration are positional variants of the fluorine and methyl substituents on the phenylacetonitrile core.

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Isomeric relationship of **2-Fluoro-4-methylphenylacetonitrile**.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for **2-Fluoro-4-methylphenylacetonitrile** and its isomers. Due to the specificity of these compounds, a complete experimental dataset for every isomer is not readily available in public databases. The tables are populated with available data and expected characteristic values based on spectroscopic principles.

Infrared (IR) Spectroscopy Data

Compound Name	C≡N Stretch (cm ⁻¹)	C-F Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	C-H Stretch (Aromatic) (cm ⁻¹)	C-H Stretch (Aliphatic) (cm ⁻¹)
2-Fluoro-4-methylphenyl acetonitrile	~2250 (m)	~1250 (s)	~1600, ~1500	~3050-3100	~2920-2980
3-Fluoro-4-methylphenyl acetonitrile	~2250 (m)	~1260 (s)	~1610, ~1510	~3050-3100	~2920-2980
4-Fluoro-2-methylphenyl acetonitrile	~2248 (m)	~1230 (s)	~1605, ~1495	~3050-3100	~2920-2980
4-Fluoro-3-methylphenyl acetonitrile	~2251 (m)	~1240 (s)	~1600, ~1500	~3050-3100	~2920-2980
2-Fluoro-5-methylphenyl acetonitrile	~2250 (m)	~1245 (s)	~1615, ~1490	~3050-3100	~2920-2980
2-Fluoro-6-methylphenyl acetonitrile	~2252 (m)	~1270 (s)	~1600, ~1480	~3050-3100	~2920-2980

(s) = strong, (m) = medium. Data is a combination of reported values and estimations based on similar structures.

¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound Name	-CH ₃ (s)	-CH ₂ CN (s)	Aromatic Protons (m)
2-Fluoro-4-methylphenylacetonitrile	~2.35	~3.70	~7.0-7.3 (complex pattern due to F-coupling)
3-Fluoro-4-methylphenylacetonitrile	~2.30	~3.65	~7.1-7.4 (complex pattern due to F-coupling)
4-Fluoro-2-methylphenylacetonitrile	~2.40	~3.75	~6.9-7.2 (complex pattern due to F-coupling)
4-Fluoro-3-methylphenylacetonitrile	~2.25	~3.68	~6.9-7.3 (complex pattern due to F-coupling)
2-Fluoro-5-methylphenylacetonitrile	~2.38	~3.72	~6.8-7.1 (complex pattern due to F-coupling)
2-Fluoro-6-methylphenylacetonitrile	~2.45	~3.80	~7.0-7.4 (complex pattern due to F-coupling)

(s) = singlet, (m) = multiplet. Chemical shifts are approximate and will vary with solvent and instrument frequency. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound Name	-CH ₃	-CH ₂ CN	-C≡N	Aromatic Carbons
2-Fluoro-4-methylphenylacetonitrile	~20.5	~22.0	~117	~115-165 (complex pattern with C-F coupling)
3-Fluoro-4-methylphenylacetonitrile	~20.0	~22.5	~117	~115-165 (complex pattern with C-F coupling)
4-Fluoro-2-methylphenylacetonitrile	~19.5	~21.5	~117	~115-165 (complex pattern with C-F coupling)
4-Fluoro-3-methylphenylacetonitrile	~20.2	~22.2	~117	~115-165 (complex pattern with C-F coupling)
2-Fluoro-5-methylphenylacetonitrile	~21.0	~21.8	~117	~115-165 (complex pattern with C-F coupling)
2-Fluoro-6-methylphenylacetonitrile	~19.0	~21.0	~117	~115-165 (complex pattern with C-F coupling)

Chemical shifts are approximate. The aromatic region will display multiple signals with characteristic C-F coupling constants (J-coupling), which are diagnostic for identifying the position of the fluorine atom.

Mass Spectrometry Data

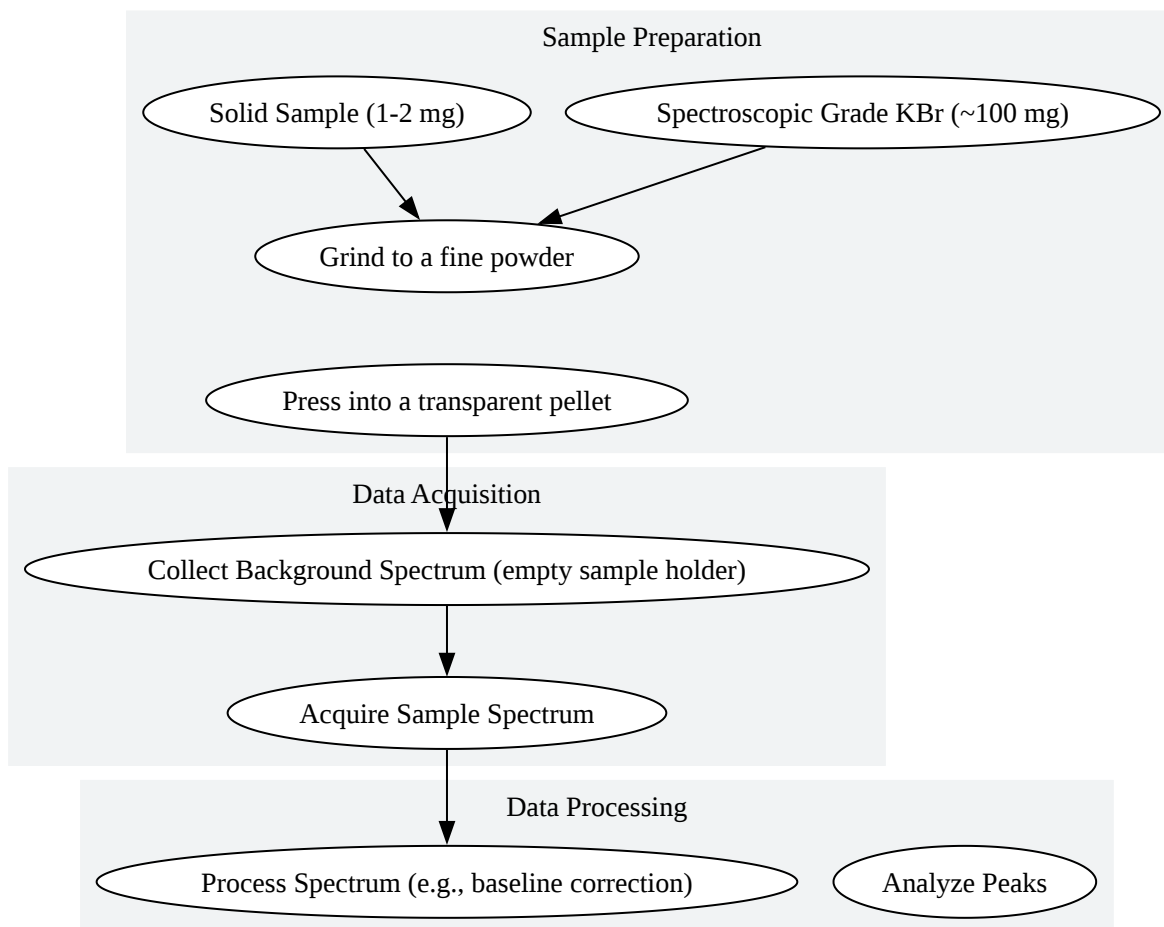
Compound Name	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z (relative intensity)
2-Fluoro-4-methylphenylacetonitrile	149.06	148 (M-H), 122 (M-HCN), 109 (M-CH ₂ CN)
3-Fluoro-4-methylphenylacetonitrile	149.06	148 (M-H), 122 (M-HCN), 109 (M-CH ₂ CN)
4-Fluoro-2-methylphenylacetonitrile	149.06	148 (M-H), 122 (M-HCN), 109 (M-CH ₂ CN)
4-Fluoro-3-methylphenylacetonitrile	149.06	148 (M-H), 122 (M-HCN), 109 (M-CH ₂ CN)
2-Fluoro-5-methylphenylacetonitrile	149.06	148 (M-H), 122 (M-HCN), 109 (M-CH ₂ CN)
2-Fluoro-6-methylphenylacetonitrile	149.06	148 (M-H), 122 (M-HCN), 109 (M-CH ₂ CN)

The fragmentation patterns of these isomers are expected to be very similar under standard Electron Ionization (EI) conditions. High-resolution mass spectrometry would be required to confirm the elemental composition. Subtle differences in fragment ion intensities may be observable but are often not sufficient for unambiguous isomer differentiation without reference standards.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Instrument-specific parameters and sample preparation may require optimization.

Fourier-Transform Infrared (FT-IR) Spectroscopy



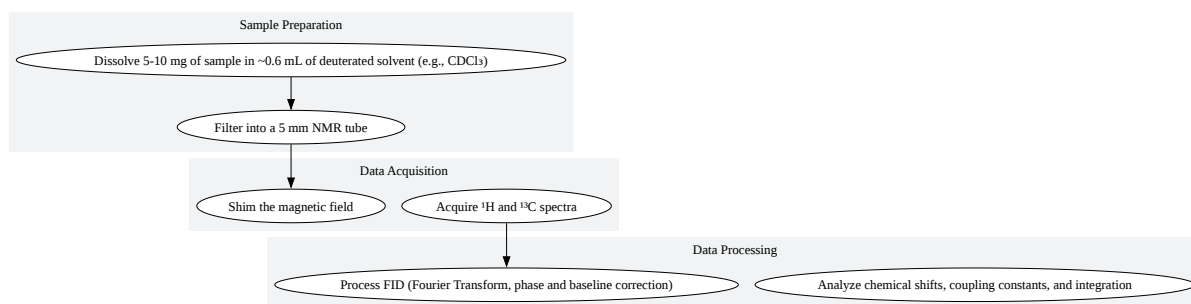
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Workflow for FT-IR analysis using the KBr pellet method.

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the analyte with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[1][2]
 - Transfer the finely ground powder to a pellet die.

- Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.[2]
- Instrumentation and Data Acquisition:
 - A background spectrum of the empty sample holder or a pure KBr pellet is recorded to subtract atmospheric and instrumental interferences.
 - The sample pellet is placed in the spectrometer's sample holder.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

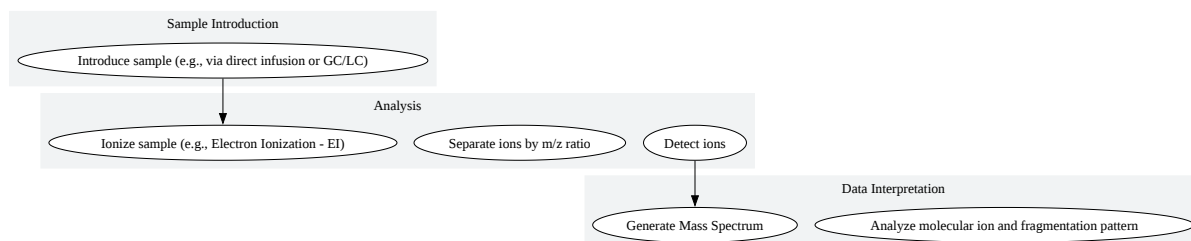


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General workflow for NMR spectroscopic analysis.

- Sample Preparation:
 - Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[3]
 - For quantitative ¹H NMR, an internal standard may be added.
 - Filter the solution into a 5 mm NMR tube to remove any particulate matter.[4]
- Instrumentation and Data Acquisition:
 - The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
 - The magnetic field is homogenized by shimming to obtain sharp, well-resolved signals.
 - For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[5] A larger number of scans is usually required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)



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Simplified workflow for mass spectrometry analysis.

- Sample Introduction and Ionization:
 - The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
 - In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M^+) and fragment ions.^{[6][7]}
- Mass Analysis and Detection:
 - The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
 - The separated ions are detected, and their abundance is recorded.
- Data Interpretation:

- A mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
- The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.[8]

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- To cite this document: BenchChem. [A Comparative Spectral Analysis of 2-Fluoro-4-methylphenylacetonitrile and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303438#spectral-comparison-of-2-fluoro-4-methylphenylacetonitrile-and-its-isomers]

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